An In-depth Technical Guide to 2-chloro-N-[1-(4-methylphenyl)ethyl]acetamide
An In-depth Technical Guide to 2-chloro-N-[1-(4-methylphenyl)ethyl]acetamide
Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties, a projected synthesis protocol, and predicted analytical data for the compound 2-chloro-N-[1-(4-methylphenyl)ethyl]acetamide. As a molecule with limited readily available public data, this document leverages established principles of organic chemistry and data from structurally similar analogs to provide a robust, predictive profile for research and development applications. It is intended for an audience of researchers, chemists, and drug development professionals who require a detailed understanding of this compound's characteristics for its potential use as a synthetic intermediate or in screening applications.
Introduction and Overview
2-chloro-N-[1-(4-methylphenyl)ethyl]acetamide belongs to the class of α-haloacetamides, a group of compounds recognized for their utility as versatile building blocks in organic synthesis and for their diverse biological activities. The core structure features a chloroacetamide moiety, which is a potent electrophile, linked to a chiral 1-(4-methylphenyl)ethylamine backbone. This combination of a reactive functional group and a substituted phenethylamine framework suggests potential applications in agrochemicals, pharmaceuticals, and materials science. For instance, the chloroacetamide group is the active component in several commercial herbicides, such as acetochlor, where it functions by inhibiting very long-chain fatty acid synthesis.[1]
This guide provides a predictive but scientifically grounded analysis of the compound's properties, offering a solid foundation for its synthesis, characterization, and further investigation.
Chemical Identity and Structure
The fundamental identity of this molecule is established by its specific arrangement of atoms and functional groups.
Chemical Structure
The molecular structure consists of a central acetamide group where the nitrogen atom is substituted with a 1-(4-methylphenyl)ethyl group, and the acetyl group is chlorinated at the alpha-carbon.
Caption: 2D Structure of 2-chloro-N-[1-(4-methylphenyl)ethyl]acetamide.
Physicochemical Properties
The following table summarizes the key calculated and estimated physicochemical properties.
| Property | Value | Source |
| IUPAC Name | 2-chloro-N-[1-(4-methylphenyl)ethyl]acetamide | IUPAC Nomenclature |
| CAS Number | Not assigned | N/A |
| Molecular Formula | C₁₁H₁₄ClNO | Calculated |
| Molecular Weight | 211.69 g/mol | Calculated |
| Predicted Melting Point | 110-125 °C | Estimated from Analogs |
| Predicted Boiling Point | > 300 °C (decomposes) | Estimated from Analogs |
| Predicted Solubility | Sparingly soluble in water; Soluble in methanol, ethanol, acetone, dichloromethane, chloroform. | Estimated from Analogs |
Proposed Synthesis Protocol
The most direct and industrially scalable method for the synthesis of 2-chloro-N-[1-(4-methylphenyl)ethyl]acetamide is the N-acylation of 1-(4-methylphenyl)ethanamine with chloroacetyl chloride.[2] This reaction is typically performed in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.
Caption: Proposed workflow for the synthesis of the title compound.
Detailed Step-by-Step Methodology
Materials:
-
1-(4-methylphenyl)ethanamine (1.0 eq)
-
Chloroacetyl chloride (1.05 eq)[3]
-
Triethylamine (1.2 eq) or another suitable base like DBU[2]
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethanol and Hexane for recrystallization
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 1-(4-methylphenyl)ethanamine (1.0 eq) and anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes. Rationale: The base acts as a scavenger for the HCl produced during the acylation, preventing the protonation of the starting amine which would render it unreactive.
-
Acylation: Add chloroacetyl chloride (1.05 eq), dissolved in a small amount of anhydrous DCM, to the reaction mixture dropwise over 15-20 minutes. Maintain the temperature at 0 °C during the addition. Rationale: Dropwise addition at low temperature controls the exothermic reaction and minimizes potential side reactions.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Aqueous Workup: Once the reaction is complete, dilute the mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine. Rationale: The acid wash removes excess triethylamine, the bicarbonate wash removes any remaining acidic impurities, and the brine wash helps to remove residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/hexane, to yield the final product as a crystalline solid.
Predicted Analytical and Spectroscopic Data
The following data are predicted based on the compound's structure and are essential for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (δ, ppm) | Assignment |
| ~8.2-8.5 (d, 1H) | -NH- (Amide) |
| ~7.1-7.3 (m, 4H) | Aromatic CH |
| ~5.0-5.2 (quintet, 1H) | -CH(CH₃)- |
| ~4.1 (s, 2H) | -CH₂Cl |
| ~2.3 (s, 3H) | Ar-CH₃ |
| ~1.5 (d, 3H) | -CH(CH₃)- |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| ~3300 | N-H stretch | Amide |
| ~3050 | Aromatic C-H stretch | Aromatic Ring |
| ~2980 | Aliphatic C-H stretch | Alkyl groups |
| ~1670 | C=O stretch (Amide I) | Amide |
| ~1550 | N-H bend (Amide II) | Amide |
| ~750 | C-Cl stretch | Chloroalkane |
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak cluster at m/z 211 and 213.
-
Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks (M⁺ and M+2) with a relative intensity of approximately 3:1, which is a characteristic signature for a monochlorinated compound.
-
Major Fragmentation Pathways:
-
Loss of the chlorine atom (-Cl).
-
Alpha-cleavage adjacent to the carbonyl group, leading to the formation of the [CH₂Cl]⁺ fragment or the [M-CH₂Cl]⁺ fragment.
-
Cleavage of the N-C bond, generating a stabilized benzylic carbocation at m/z 119 ([C₉H₁₁]⁺).
-
Safety and Handling
A formal Safety Data Sheet (SDS) is not available for this compound. However, based on the known hazards of structurally related chloroacetamides, the following GHS classifications are anticipated.[4][5]
Predicted GHS Hazard Classifications:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Irritation (Category 2): Causes skin irritation.
-
Serious Eye Damage (Category 1 or 2): Causes serious eye damage or irritation.
-
Skin Sensitization (Category 1): May cause an allergic skin reaction.[5]
Recommended Handling Precautions:
-
Engineering Controls: Handle in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. The compound may be toxic to aquatic life.[5]
Potential Applications
Given its structural motifs, 2-chloro-N-[1-(4-methylphenyl)ethyl]acetamide holds potential in several areas of chemical research:
-
Agrochemicals: The chloroacetamide group is a known toxophore in herbicides. This compound could be explored as a potential herbicide, acting as an inhibitor of very long-chain fatty acid synthesis.[1]
-
Pharmaceutical Synthesis: As a bifunctional molecule, it can serve as a versatile intermediate. The chloro group can be displaced by various nucleophiles (amines, thiols, azides) to build more complex molecular scaffolds for drug discovery programs.[6][7]
-
Material Science: The amide linkage provides structural rigidity and potential for hydrogen bonding, while the reactive chlorine allows for grafting onto polymer backbones or surfaces to modify their properties.
Conclusion
While 2-chloro-N-[1-(4-methylphenyl)ethyl]acetamide is not a widely documented compound, its chemical properties and reactivity can be reliably predicted through the analysis of its functional groups and comparison with known analogs. This guide provides a foundational set of data, including a robust synthesis protocol and expected analytical signatures, to enable its preparation and characterization. The inherent reactivity of the α-chloroamide moiety, combined with the chiral phenethylamine scaffold, makes it a compound of interest for further exploration in synthetic, medicinal, and materials chemistry. Researchers are advised to use the provided protocols and safety information as a starting point and to validate all findings through rigorous experimentation.
References
The following list includes sources for analogous compounds and general procedures, used to construct the predictive data in this guide.
[8] NextSDS. (n.d.). 2-chloro-N-[1-(4-chlorophenyl)ethyl]-N-methylacetamide. Retrieved March 16, 2026, from [Link]
[9] NextSDS. (n.d.). 2-chloro-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide. Retrieved March 16, 2026, from [Link]
[10] Cheméo. (n.d.). Chemical Properties of N-Acetyl-N-(2-chloro-4-methylphenyl)acetamide. Retrieved March 16, 2026, from [Link]
[4] PubChem. (n.d.). 2-chloro-N-[1-(4-chlorophenyl)ethyl]acetamide. Retrieved March 16, 2026, from [Link]
[5] Chemsrc. (2025, August 21). 2-Chloro-N-(4-methylphenyl)acetamide. Retrieved March 16, 2026, from [Link]
[11] Jacobs, W. A., & Heidelberger, M. (1941). Chloroacetamide. Organic Syntheses, Coll. Vol. 1, p.153; Vol. 3, p.35. Retrieved from [Link]
[12] SpectraBase. (n.d.). 2-chloro-N-hexyl-N-(4-methylphenyl)acetamide. Retrieved March 16, 2026, from [Link]
[13] ChemBK. (2024, April 9). 2-Chloro-N-(4-Methylphenyl)Acetamide. Retrieved March 16, 2026, from [Link]
[14] SpectraBase. (n.d.). 2-(4-chlorophenyl)-N-(2-{[(4-chlorophenyl)acetyl]amino}ethyl)acetamide. Retrieved March 16, 2026, from [Link]
[1] Li, Y., et al. (2008). Crystal structure of 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide. Acta Crystallographica Section E, 64(Pt 7), o991. Retrieved from [Link]
[15] ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer. Retrieved March 16, 2026, from [Link]
[16] ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide. Retrieved March 16, 2026, from [Link]
[2] ResearchGate. (n.d.). Reaction of aryl amine with chloroacetyl chloride in the presence of DBU. Retrieved March 16, 2026, from [Link]
[3] Wikipedia. (n.d.). Chloroacetyl chloride. Retrieved March 16, 2026, from [Link]
[17] NIST. (n.d.). 2-Chloro-N-methylacetamide. In NIST Chemistry WebBook. Retrieved March 16, 2026, from [Link]
[6] Royal Society of Chemistry. (n.d.). Supporting Information for [Article Title]. Retrieved March 16, 2026, from [Link]
[7] El-Sayed, M. S., et al. (2022). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega, 7(8), 7084-7095. Retrieved from [Link]
[18] Huskie, D. B. (1979). Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorides with methanol and phenols in acetonitrile. Northern Illinois University. Retrieved from [Link]
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